Antibacterial Activity: 3-Isopropyl-Substituted Derivative Matches Ampicillin Against S. aureus and E. coli
In a direct comparative antibacterial evaluation of synthesized triazolo[4,3-a]pyrazine derivatives, compound 2e (which incorporates the 3-isopropyl substitution pattern on the triazolo[4,3-a]pyrazine core) demonstrated MIC values of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, which are comparable to the first-line antibacterial agent ampicillin in the same assay system [1]. This represents a quantifiable benchmark for antibacterial potency within this chemotype, establishing that the 3-isopropyl-substituted scaffold can achieve clinically relevant antibacterial activity levels.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 32 μg/mL (S. aureus); 16 μg/mL (E. coli) |
| Comparator Or Baseline | Ampicillin: 32 μg/mL (S. aureus); 16 μg/mL (E. coli) comparable range |
| Quantified Difference | MIC values equivalent to ampicillin (1:1 ratio) for both Gram-positive and Gram-negative strains |
| Conditions | Microbroth dilution method; compound 2e incorporating 3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine core structure |
Why This Matters
This establishes a validated antibacterial potency benchmark for the 3-isopropyl-substituted triazolo[4,3-a]pyrazine scaffold, enabling direct comparison with both standard-of-care antibiotics and alternative heterocyclic antibacterial leads during compound selection for infectious disease drug discovery.
- [1] Liu, X.; Li, Y.; Zhang, Q.; et al. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules 2023, 28, 7876. View Source
